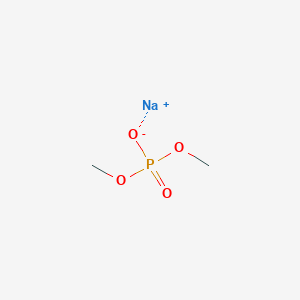
2-TEDC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2-TEDC, also known as 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a potent inhibitor of 5-, 12-, and 15-lipoxygenase . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play a crucial role in cell signaling and inflammation.
Mode of Action
This compound interacts with its targets, the lipoxygenases, by inhibiting their enzymatic activity. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme’s activity, are 0.09 μM for 5-lipoxygenase, 0.013 μM for 12-lipoxygenase, and 0.5 μM for 15-lipoxygenase . This inhibition disrupts the production of lipid mediators, thereby affecting cell signaling and inflammatory responses.
Result of Action
The primary result of this compound’s action is the inhibition of lipoxygenase activity, leading to a decrease in the production of lipid mediators. This can result in reduced inflammation and altered immune responses. It has been suggested that this compound could be used for the research of atherosclerosis , a disease characterized by inflammation and the buildup of plaques in the arteries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by the addition of 2- (1-Thienyl)ethyl bromide. The reaction is typically carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipoxygenase inhibition and enzyme kinetics.
Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating atherosclerosis and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid Derivatives: Similar in structure and function, these compounds also inhibit lipoxygenase activity.
Resveratrol: A polyphenolic compound with antioxidant and lipoxygenase inhibitory properties.
Indirubin-3’-monoxime: Inhibits lipoxygenase and other enzymes involved in inflammation.
Uniqueness
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate is unique due to its high potency and selectivity for multiple lipoxygenase isoforms. Its ability to inhibit 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase with low IC50 values makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B143360.png)

![ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-](/img/structure/B143364.png)


